molecular formula C12H19NO5 B12287227 1-tert-butyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate

1-tert-butyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate

Cat. No.: B12287227
M. Wt: 257.28 g/mol
InChI Key: BCRHDQLAGGOFGY-UHFFFAOYSA-N
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Description

1-tert-butyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The structure of this compound includes a dihydropyridine ring with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction may produce tetrahydropyridine compounds.

Scientific Research Applications

1-tert-butyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in relation to calcium channel modulation.

    Medicine: Investigated for its potential use as a calcium channel blocker, which could have implications for treating cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The specific pathways involved may include the inhibition of calcium influx into cells, which can affect muscle contraction, neurotransmitter release, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker used for similar indications.

    Felodipine: Known for its use in managing high blood pressure and angina.

Uniqueness

1-tert-butyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate may have unique properties due to its specific substituents, which can influence its pharmacokinetics, pharmacodynamics, and overall efficacy compared to other dihydropyridines.

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

1-O-tert-butyl 5-O-methyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(7-13)10(15)17-4/h14H,5-7H2,1-4H3

InChI Key

BCRHDQLAGGOFGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C(C1)C(=O)OC)O

Origin of Product

United States

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